A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride (MBTH)
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride (MBTH)
This guide provides an in-depth exploration of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), a versatile chromogenic reagent. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and critical applications of MBTH, emphasizing the scientific principles that underpin its utility in modern analytical chemistry.
Introduction: The Significance of MBTH in Analytical Science
3-Methyl-2-benzothiazolinone hydrazone hydrochloride, commonly known as MBTH or Sawicki's Reagent, is a highly valued organic compound in analytical and biochemical sciences.[1] Its primary utility lies in its role as a chromogenic reagent for the spectrophotometric determination of a wide array of organic compounds.[2] First synthesized by Besthorn in 1910, its application for the quantitative analysis of carbonyl compounds was later popularized by Sawicki.[3] The reactivity of MBTH allows for the sensitive and specific detection of aliphatic aldehydes, ketones, amines, phenols, and a variety of pharmaceutical compounds.[4][5]
The core of MBTH's analytical power is its ability to undergo oxidative coupling reactions. In the presence of an oxidizing agent, MBTH loses two electrons and a proton to form a reactive electrophilic intermediate.[6] This intermediate readily couples with nucleophilic analytes, such as phenols or aromatic amines, to produce intensely colored products, the absorbance of which can be measured spectrophotometrically to quantify the analyte.[6] This guide provides a detailed protocol for its synthesis, a thorough examination of its characterization, and insights into its practical applications.
Physicochemical Properties of MBTH Hydrochloride
A solid understanding of the physical and chemical properties of MBTH is essential for its proper handling, storage, and application. The compound is typically a white to light yellow or orange powder or crystal.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN₃S | [7] |
| Molecular Weight | 215.70 g/mol | [7] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | Approximately 270 °C | |
| pH | 3-4 (0.4% aqueous solution at 20°C) | |
| Purity | Typically >98.0% (HPLC) | [1] |
| CAS Number | 4338-98-1 | [7] |
Synthesis of 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride
The synthesis of MBTH hydrochloride can be achieved through various routes. The following protocol is a streamlined and efficient method adapted from established patented procedures, designed for high yield and purity.[8][9] This method starts with the readily available N-methylaniline.
Synthesis Pathway Overview
The synthesis is a multi-step process that begins with the formation of a thiourea derivative, followed by cyclization to form the benzothiazole ring, and finally, the introduction of the hydrazone group and conversion to the hydrochloride salt.
Caption: Synthetic route for 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Methyl-N-phenylthiourea
-
Rationale: This initial step introduces the sulfur atom necessary for the formation of the thiazole ring. The use of ammonium persulfate and potassium thiocyanate provides a reliable method for the thiocyanation of N-methylaniline.
-
Procedure:
-
In a well-ventilated fume hood, dissolve N-methylaniline in a suitable solvent such as ethanol.
-
Add an aqueous solution of potassium thiocyanate and ammonium persulfate to the reaction mixture.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting N-methyl-N-phenylthiourea will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 3-Methyl-2-iminobenzothiazole
-
Rationale: This step involves an electrophilic cyclization reaction. Bromine acts as an electrophile, leading to the formation of the benzothiazole ring. Chloroform is a common solvent for this reaction.[8]
-
Procedure:
-
Dissolve the N-methyl-N-phenylthiourea from the previous step in chloroform.[8]
-
Cool the solution in an ice bath to approximately 13-15°C.[8]
-
Slowly add a solution of bromine in chloroform dropwise with constant stirring. A sudden thickening of the reaction mixture may be observed.[8]
-
After the addition is complete, continue stirring for a specified period to ensure complete cyclization.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization.
-
Step 3: Synthesis of 3-Methyl-2-benzothiazolinone Hydrazone
-
Rationale: Hydrazine hydrate is a potent nucleophile that displaces the imino group to form the desired hydrazone. This reaction is typically carried out at elevated temperatures to drive it to completion.
-
Procedure:
-
Reflux the 3-methyl-2-iminobenzothiazole with an excess of hydrazine hydrate for several hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: The conversion to the hydrochloride salt enhances the stability and water solubility of the compound, which is crucial for its use as an analytical reagent.
-
Procedure:
-
Dissolve the synthesized 3-methyl-2-benzothiazolinone hydrazone in a suitable organic solvent like ethanol or isopropanol.
-
Slowly add a concentrated solution of hydrochloric acid while stirring. The molar ratio of the hydrazone to hydrochloric acid should be carefully controlled.[8]
-
The hydrochloride salt will precipitate from the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry in a desiccator to obtain the final product. Recrystallization from water can be performed for further purification.[9]
-
Comprehensive Characterization of MBTH Hydrochloride
The identity, purity, and structural integrity of the synthesized MBTH hydrochloride must be confirmed through a suite of analytical techniques.
Spectroscopic Characterization
| Technique | Key Observations and Interpretation | Reference |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzothiazole ring system, a singlet for the N-methyl group, and signals for the hydrazone protons. The integration of these peaks should correspond to the number of protons in the molecule. | [10] |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazone group, C=N stretching of the imine bond, aromatic C-H stretching, and C-N stretching. | [7] |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the mass of the free base (C₈H₉N₃S). The isotopic pattern will confirm the presence of sulfur. | [10][11] |
| UV-Vis | In its unreacted form, MBTH hydrochloride has a characteristic UV absorption spectrum. However, its primary use in UV-Vis spectroscopy is in the formation of colored products with analytes, which exhibit strong absorbance in the visible region (typically 600-670 nm). | [5][12] |
Chromatographic and Other Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized MBTH. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be used to separate the product from any starting materials or by-products. The purity is determined by the area percentage of the main peak.[1]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the theoretical values for C₈H₁₀ClN₃S.
Application in Spectrophotometric Analysis: A Workflow
The primary application of MBTH is in quantitative analysis. The following workflow outlines a general procedure for the spectrophotometric determination of an analyte, such as an aliphatic aldehyde.
Caption: General workflow for spectrophotometric analysis using MBTH.
Detailed Experimental Protocol: Determination of Formaldehyde
This protocol provides a practical example of using MBTH for the sensitive determination of formaldehyde.[5][8]
1. Reagent Preparation:
-
MBTH Solution (0.5% w/v): Dissolve 0.5 g of MBTH hydrochloride in 100 mL of deionized water. This solution should be freshly prepared.
-
Oxidizing Solution (1.6% w/v Ferric Chloride): Dissolve 1.6 g of anhydrous ferric chloride (FeCl₃) in 100 mL of deionized water.
-
Formaldehyde Stock Solution and Standards: Prepare a stock solution of formaldehyde and dilute it to create a series of standards with known concentrations.
2. Procedure:
-
Pipette a known volume of the sample or standard solution into a series of test tubes.
-
Add 1 mL of the MBTH solution to each test tube and mix well.
-
Allow the reaction to proceed for 30 minutes at room temperature. This allows for the initial reaction between MBTH and formaldehyde.[8]
-
Add 2 mL of the ferric chloride solution to each tube and mix thoroughly. The ferric chloride acts as the oxidizing agent to facilitate the color-forming coupling reaction.[8]
-
Allow the color to develop for 15-20 minutes. A blue or green colored complex will form.[12]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 635 nm, using a spectrophotometer.[1]
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of formaldehyde in the unknown sample by interpolating its absorbance on the calibration curve.
Safety and Handling
MBTH hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[7][13]
-
Irritation: It causes serious eye irritation (Eye Irritation, Category 2A).[7][13]
-
Handling: Always handle MBTH in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture and heat.[13]
Conclusion
3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a cornerstone reagent in analytical chemistry, offering a reliable and sensitive method for the quantification of a diverse range of compounds. A thorough understanding of its synthesis and characterization is paramount for ensuring the accuracy and reproducibility of analytical results. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists, enabling them to effectively synthesize, characterize, and apply this versatile compound in their work.
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Spectrophotometric Determination of Aldehydes: The Power of MBTH in Chemical Analysis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review - ResearchGate. (URL: [Link])
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Applications of MBTH as a Chromogenic Reagent: A Review - International Journal of Biology, Pharmacy and Allied Sciences. (URL: [Link])
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Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin - Journal of Research in Pharmacy. (URL: [Link])
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Spectrophotometric determination of some phenothiazine drugs using 3-methylbenzothiazolin-2-one hydrazone - PubMed. (URL: [Link])
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Spectrophotometric Determination of Some Antiallergic Agents With 3-methyl-2-benzothiazolinone Hydrazone - PubMed. (URL: [Link])
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